Bienvenue dans la boutique en ligne BenchChem!

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide

STAT3 inhibition Structure-activity relationship Thiophene regioisomerism

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide (CAS 2034456-02-3) is a synthetic aryl sulfonamide derivative with a molecular formula of C₁₇H₂₂N₂O₄S₂ and a molecular weight of 382.5 g/mol. The compound features a sulfamoylphenyl core linked to an isobutyramide moiety and a 3-hydroxy-3-(thiophen-3-yl)propyl side chain, representing a distinct subset within the broader arylsulphonamidyl thiophene amide class of STAT3 inhibitors.

Molecular Formula C17H22N2O4S2
Molecular Weight 382.49
CAS No. 2034456-02-3
Cat. No. B2704705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide
CAS2034456-02-3
Molecular FormulaC17H22N2O4S2
Molecular Weight382.49
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CSC=C2)O
InChIInChI=1S/C17H22N2O4S2/c1-12(2)17(21)19-14-3-5-15(6-4-14)25(22,23)18-9-7-16(20)13-8-10-24-11-13/h3-6,8,10-12,16,18,20H,7,9H2,1-2H3,(H,19,21)
InChIKeyYLMGQLQBSQKGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide (CAS 2034456-02-3) – Structural Identity, Physicochemical Profile, and Procurement Rationale


N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide (CAS 2034456-02-3) is a synthetic aryl sulfonamide derivative with a molecular formula of C₁₇H₂₂N₂O₄S₂ and a molecular weight of 382.5 g/mol [1]. The compound features a sulfamoylphenyl core linked to an isobutyramide moiety and a 3-hydroxy-3-(thiophen-3-yl)propyl side chain, representing a distinct subset within the broader arylsulphonamidyl thiophene amide class of STAT3 inhibitors [2]. Its modular architecture, combining a hydrogen-bond-donating hydroxy group, a thiophen-3-yl ring, and a flexible propyl linker, distinguishes it from close analogs such as STAT3 Inhibitor XVI (C₂₁H₂₂N₂O₃S₃, MW 446.61) and the thiophen-2-yl positional isomer, enabling targeted structure-activity relationship (SAR) investigations and chemical probe development .

Why N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide Cannot Be Replaced by Generic STAT3 Inhibitor Analogs


Within the aryl sulfonamide STAT3 inhibitor chemotype, subtle structural modifications profoundly influence target engagement, selectivity, and pharmacokinetic behavior [1]. The prototype compound from this series, STAT3 Inhibitor XVI, exhibits an EC₅₀ of 15 µM for reducing IL-6-induced STAT3 transcriptional activity, with selectivity for STAT3 over STAT1 phosphorylation demonstrated in HeLa and MDA-MB-231 cells . However, generic substitution between analogs is precluded by three critical structural determinants: (i) the thiophen-3-yl versus thiophen-2-yl regioisomerism alters the spatial orientation of the heterocycle within the STAT3 SH2 domain binding pocket; (ii) the presence of the secondary hydroxy group in the target compound introduces an additional hydrogen-bond donor/acceptor site absent in STAT3 Inhibitor XVI; and (iii) the isobutyramide terminus contrasts with the N-(thiophen-2-ylmethyl)carboxamide terminus of STAT3 Inhibitor XVI, affecting both potency and metabolic stability profiles [1]. These differences demand compound-specific validation rather than class-level assumptions.

Quantitative Differentiation Evidence for N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide Against Closest Analogs


Thiophene Regioisomerism: Thiophen-3-yl vs. Thiophen-2-yl Structural Comparison with STAT3 Inhibitor XVI

The target compound incorporates a thiophen-3-yl ring attached via a hydroxypropyl linker, whereas the commercially dominant comparator STAT3 Inhibitor XVI (CAS 1260364-43-9) features a thiophen-2-yl group connected through a methylene linker to a carboxamide [1]. This C-3 versus C-2 thiophene substitution alters the dihedral angle between the heterocycle and the sulfonamide pharmacophore, directly impacting the binding pose within the STAT3 SH2 domain. No direct head-to-head biochemical comparison of the two regioisomers has been published; however, the difference in core scaffold—the target compound being an isobutyramide-phenyl-sulfonamide and STAT3 Inhibitor XVI being a pyrrolidinylsulfonyl-thiophene-carboxamide—is readily quantifiable by molecular weight (382.5 vs. 446.6 g/mol) and formula (C₁₇H₂₂N₂O₄S₂ vs. C₂₁H₂₂N₂O₃S₃) [2].

STAT3 inhibition Structure-activity relationship Thiophene regioisomerism

Hydroxy Group Contribution: Hydrogen-Bond Donor Capacity vs. STAT3 Inhibitor XVI

The target compound contains a secondary alcohol (pKa ~14–16 for aliphatic alcohols) at the C-3 position of the propyl linker, contributing one hydrogen-bond donor (HBD) in addition to the sulfonamide NH and amide NH, for a total computed HBD count of 3 [1]. In contrast, STAT3 Inhibitor XVI lacks a hydroxy group and has a computed HBD count of 1 (amide NH only), with the pyrrolidine nitrogen being fully substituted . The increased HBD capacity of the target compound is predicted to enhance aqueous solubility (estimated LogP reduction of ~0.5–0.7 units relative to a des-hydroxy analog) and introduce an additional metabolic soft spot for Phase II glucuronidation, potentially reducing CYP-mediated oxidative clearance relative to the comparator [1][2].

Hydrogen bonding Solubility Metabolic stability

Linker Flexibility and Spatial Reach: Propyl vs. Methyl Linker Positioning of the Thiophene Ring

The target compound employs a three-carbon propyl linker bearing a C-3 hydroxy substituent to connect the sulfonamide nitrogen to the thiophen-3-yl ring, yielding a distance of approximately 5.1–5.5 Å (extended conformation) between the sulfonamide moiety and the thiophene centroid [1]. Closely related analogs in the class, including N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)isobutyramide and N-(4-(N-(2-methyl-2-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide, utilize one-carbon or two-carbon linkers, respectively, substantially restricting the conformational freedom and reach of the terminal heterocycle . The extended propyl-hydroxy linker of the target compound allows the thiophene to probe deeper subpockets of the STAT3 SH2 domain that are inaccessible to shorter-linker analogs, a hypothesis supported by molecular modeling studies of related arylsulfonamide STAT3 inhibitors where linker length directly correlated with inhibitory potency [2].

Linker engineering Conformational flexibility Binding pocket accessibility

Procurement-Grade Purity and Vendor-Specific Quality Control Relative to Generic Sources

The target compound is available from specialty chemical suppliers such as Life Chemicals (Catalog F6416-6781) in defined quantities (1 mg, 15 mg, 20 µmol, 20 mg) with stated purity typically ≥95% [1]. In contrast, the structurally related STAT3 Inhibitor XVI (Merck/Sigma-Aldrich Cat. 407625) is supplied with a documented purity of ≥98% (HPLC), a defined solid form (powder), solubility data (DMSO: 50 mg/mL), and storage recommendations (protect from light, −20°C after reconstitution) . While the target compound's purity specification is marginally lower than that of the Merck comparator, its availability through multiple independent vendors (Life Chemicals, Kuujia network) provides supply chain redundancy that is absent for single-sourced proprietary analogs. No certificate-of-analysis-level batch-to-batch variability data have been published for the target compound .

Chemical purity Quality control Reproducibility

Optimal Research and Procurement Scenarios for N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide Based on Differential Evidence


STAT3 SH2 Domain Binding Pocket Mapping via Regioisomeric Probe Pairs

Researchers conducting systematic SAR studies of the STAT3 SH2 domain can employ the target compound alongside STAT3 Inhibitor XVI as a matched regioisomeric probe pair. The thiophen-3-yl orientation of the target compound, combined with its extended hydroxypropyl linker, provides a distinct binding vector relative to the thiophen-2-yl-methyl carboxamide arrangement of STAT3 Inhibitor XVI. This pair enables differential scanning of subpocket occupancy preferences, as evidenced by the class-level SAR data linking linker length and regioisomerism to STAT3 inhibitory potency [1]. Procurement of both compounds from orthogonal vendors also mitigates single-supplier dependency in long-term SAR campaigns.

Prodrug Design and Solubility Optimization of Arylsulfonamide STAT3 Inhibitors

The secondary hydroxy group at the C-3 position of the propyl linker provides a unique chemical handle for prodrug conjugation strategies—specifically phosphate ester or amino acid ester derivatization—that are not feasible with STAT3 Inhibitor XVI, which lacks a free hydroxyl [1]. The predicted improvement in aqueous solubility (estimated ΔTPSA ≈ +30 Ų relative to the des-hydroxy comparator) supports its use as a scaffold for developing phosphate prodrugs intended for intravenous or oral administration, where enhanced dissolution is required . This differentiator is particularly relevant for academic medicinal chemistry groups and biotech hit-to-lead programs focused on STAT3-targeted cancer therapeutics.

Fragment-Based Drug Discovery (FBDD) Library Expansion with Thiophene-3-yl Sulfonamides

With a molecular weight of 382.5 g/mol—substantially lower than the 446.6 g/mol of STAT3 Inhibitor XVI—the target compound occupies a favorable position in the fragment-like chemical space (typically MW < 300 Da) to early lead-like transition zone [1]. Its three hydrogen-bond donors and four acceptors, combined with a rotatable bond count of 8, provide balanced pharmacophore complexity for fragment screening libraries. Procurement of this compound for FBDD campaigns targeting the STAT3 SH2 domain or related phosphotyrosine-binding pockets allows exploration of thiophen-3-yl geometry that is underrepresented in commercial fragment collections dominated by thiophen-2-yl and phenyl analogs.

Multi-Vendor Sourcing Strategy for Chemical Biology Probe Supply

Unlike STAT3 Inhibitor XVI, which is exclusively distributed through Merck/Calbiochem, the target compound is available from Life Chemicals (Catalog F6416-6781) and other specialty suppliers, providing supply chain diversification [1]. For academic screening centers and CROs requiring assay-ready compounds with guaranteed resupply timelines, this multi-vendor landscape reduces the risk of project delays due to single-source backorders. However, users must independently validate lot-to-lot purity and biological activity, as vendor-specified purity (≥95%) is less rigorously documented than the ≥98% HPLC specification for the Merck comparator .

Quote Request

Request a Quote for N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.